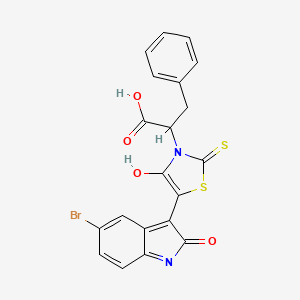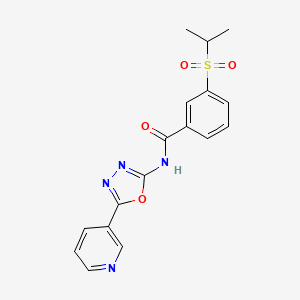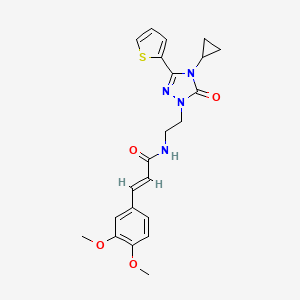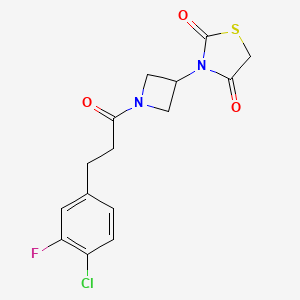
(Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C20H13BrN2O4S2 and its molecular weight is 489.36. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated the synthesis and evaluation of derivatives of this compound for antimicrobial activity. These derivatives have shown promising results against a range of bacteria and mycobacteria. For instance, the study by Krátký, Vinšová, and Stolaříková (2017) highlighted the antimicrobial potential of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid-based amides, esters, and 5-arylalkylidene derivatives, particularly against mycobacteria, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 8-16μM for the most active compounds (Krátký, Vinšová, & Stolaříková, 2017).
Anticonvulsant Activity
The anticonvulsant properties of the compound and its derivatives have also been explored. A study by Agarwal et al. (2006) synthesized a series of derivatives and evaluated their anticonvulsant activity, finding that some compounds were potent, comparable to reference drugs like phenytoin sodium and sodium valproate (Agarwal, Lata, Saxena, Srivastava, & Kumar, 2006).
Anticancer Activity
Several studies have synthesized derivatives of this compound to assess their anticancer activity. For example, Erben et al. (2014) explored the antiproliferative activity of N-glycosylated and S-glycosylated derivatives against lung carcinoma cell lines, identifying compounds with promising efficacy (Erben, Michalik, Feist, Kleeblatt, Hein, Matin, Iqbal, & Langer, 2014).
Corrosion Inhibition
The compound has also shown potential as a corrosion inhibitor. A study by Yadav, Gope, and Sarkar (2016) investigated the corrosion inhibition performance of synthesized amino acid compounds derived from this compound on mild steel in hydrochloric acid solution, revealing effective inhibition through potentiodynamic polarization and electrochemical impedance spectroscopy techniques (Yadav, Gope, & Sarkar, 2016).
Propriétés
IUPAC Name |
2-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O4S2/c21-11-6-7-13-12(9-11)15(17(24)22-13)16-18(25)23(20(28)29-16)14(19(26)27)8-10-4-2-1-3-5-10/h1-7,9,14,25H,8H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFFKAWSLMYGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(4-ethylbenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2839695.png)
![5-((2-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2839697.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2839698.png)
![Tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2839699.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2839701.png)

![4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2839705.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2839706.png)
![4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine](/img/structure/B2839710.png)
![[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine](/img/structure/B2839712.png)
![N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2839713.png)